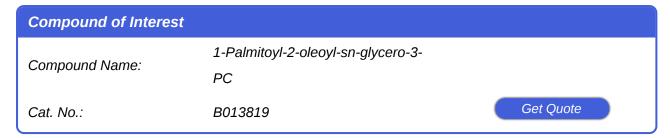




Application Notes and Protocols for POPC Nanodiscs in NMR Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipid nanodiscs have emerged as a powerful tool for the structural and functional characterization of membrane proteins in a native-like bilayer environment. Composed of a lipid bilayer, typically formed from 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), encircled by two copies of a membrane scaffold protein (MSP), nanodiscs provide a soluble, monodisperse system amenable to high-resolution solution Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This technology overcomes the limitations of traditional detergent micelles, which can denature or alter the native conformation of membrane proteins.[1][4][5] These application notes provide detailed protocols and quantitative data for the preparation and utilization of POPC nanodiscs for NMR studies, aiding researchers in drug discovery and the fundamental understanding of membrane protein function.

Key Advantages of POPC Nanodiscs for NMR Studies

Native-like Environment: POPC nanodiscs offer a lipid bilayer environment that more closely
mimics the native cell membrane compared to detergent micelles, which is crucial for
maintaining the structure and function of reconstituted membrane proteins.[1][2][3]



- Improved Spectral Quality: The use of smaller nanodiscs, achieved by employing truncated versions of MSP, reduces the overall molecular weight of the complex. This leads to narrower NMR line widths and improved spectral resolution, which is essential for detailed structural analysis.[1][2]
- Amenable to Solution NMR: Nanodiscs are soluble and tumble sufficiently fast in solution, making them suitable for a wide range of solution NMR experiments, including 2D-[15N,1H]-TROSY, NOESY, and the measurement of residual dipolar couplings (RDCs) and paramagnetic relaxation enhancements (PREs).[1][6][7][8][9]
- Control over Oligomeric State: The stoichiometry of membrane protein incorporation into nanodiscs can be controlled, allowing for the study of monomeric or specific oligomeric states.[8]

Quantitative Data for POPC Nanodisc Preparation

The successful assembly of homogenous nanodiscs is critically dependent on the molar ratio of phospholipids to the Membrane Scaffold Protein (MSP).[5][10] This ratio varies depending on the specific MSP construct used, which in turn determines the diameter of the nanodisc.

Membrane Scaffold Protein (MSP) Variant	Recommended Lipid:MSP Molar Ratio (POPC)	Resulting Nanodisc Diameter (nm)	Reference
MSP1D1	65:1	~9.5	[5][8][11]
MSP1D1ΔH5	50:1	~8.0	[12]
MSP1E3D1	130:1	~12.9	[2][8]
D7 (truncated MSP)	20:1 (for DMPC, similar for POPC)	~6.4	[12]

Experimental Protocols Protocol 1: Standard POPC Nanodisc Self-Assembly

This protocol outlines the standard method for the self-assembly of empty POPC nanodiscs or for the incorporation of a membrane protein of interest (MPI).



Materials:

- Membrane Scaffold Protein (MSP) of choice (e.g., MSP1D1)
- POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
- Sodium cholate
- Detergent-solubilized membrane protein of interest (MPI)
- Bio-Beads SM-2 (or dialysis tubing)
- Assembly Buffer: 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4

Procedure:

- Lipid Preparation:
 - Dry the desired amount of POPC from a chloroform stock under a stream of nitrogen gas.
 - Resuspend the dried lipid film in Assembly Buffer containing sodium cholate to a final concentration of 50 mM POPC and 100 mM sodium cholate.[11]
 - Incubate at room temperature with occasional vortexing until the solution is clear.
- Assembly Reaction:
 - In a microcentrifuge tube, combine the appropriate amounts of MSP, solubilized POPC, and detergent-solubilized MPI. The final cholate concentration should be between 12-40 mM.[13]
 - For incorporating a membrane protein, a molar excess of MSP to the target protein is typically used.[12]
 - Incubate the mixture on ice for 1 hour.[11]
- Detergent Removal:
 - Add Bio-Beads SM-2 at a ratio of 0.8 g per ml of the assembly mixture.



- Incubate on a rotator at 4°C for at least 4 hours for POPC.[13]
- Alternatively, dialyze the assembly mixture against 1000-fold volume of Assembly Buffer for 24 hours at 4°C, with three buffer changes.[13]
- Purification:
 - Remove the Bio-Beads by centrifugation.
 - Purify the assembled nanodiscs using size-exclusion chromatography (SEC) on a column appropriate for the expected size of the nanodiscs (e.g., Superdex 200).[2]
 - Collect the fractions corresponding to the monodisperse nanodisc peak.

Protocol 2: On-Column Nanodisc Formation

This method offers a more rapid and efficient way to prepare protein-incorporated nanodiscs, often resulting in higher concentrations and purity.[4][14]

Materials:

- · His-tagged MSP or His-tagged MPI
- Ni-NTA affinity resin
- POPC
- Sodium cholate
- Assembly Buffer (as in Protocol 1)
- Wash and Elution Buffers for Ni-NTA chromatography

Procedure:

- Protein Immobilization:
 - Bind the His-tagged MSP or His-tagged MPI to the Ni-NTA resin according to the manufacturer's protocol.



- Wash the resin extensively to remove unbound protein.
- · On-Column Assembly:
 - Prepare the solubilized POPC in Assembly Buffer with sodium cholate as described in Protocol 1.
 - Add the solubilized lipids to the resin-bound protein at the desired molar ratio.
 - Adjust the volume with Assembly Buffer to achieve a final cholate concentration of 12-15 mM.[14]
 - Incubate on a nutator for 1 hour at room temperature.[14]
- Washing and Elution:
 - Wash the resin with Assembly Buffer to remove excess lipids and unbound components.
 - Elute the assembled nanodiscs from the resin using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).
- Purification:
 - Further purify the eluted nanodiscs by SEC as described in Protocol 1.

NMR Spectroscopy of Membrane Proteins in POPC Nanodiscs

High-resolution NMR studies of membrane proteins in POPC nanodiscs typically involve a combination of experiments to obtain structural and dynamic information.

Recommended NMR Experiments and Parameters



Experiment	Purpose	Key Parameters	Reference
2D [¹⁵ N, ¹ H]-TROSY	Obtain high-resolution spectra of large proteins	- Spectrometer frequency: 600 MHz or higher- Temperature: 30-50 °C- Acquisition times: ~100 ms in ¹H, ~50 ms in ¹5N- Number of scans: 16-64	[1][4][9]
3D TROSY-based HNCA/HN(CO)CA	Backbone resonance assignment	- Non-uniform sampling (NUS) at 25- 50%- Acquisition times: optimized for the size of the complex	[9]
3D/4D NOESY	Obtain distance restraints for structure calculation	- Mixing times: 80-200 ms- Isotope labeling: ¹³ C, ¹⁵ N-labeled protein in deuterated lipids	[1][8]
Residual Dipolar Coupling (RDC) Measurement	Obtain long-range orientational restraints	- Alignment medium: Pf1 phage or magnetically aligned macrodiscs- Pulse sequences: [15N,1H]- COCAINE, IPAP- HSQC	[2][6][14]
Paramagnetic Relaxation Enhancement (PRE)	Obtain long-range distance restraints	- Site-directed spin labeling of the protein-Comparison of spectra with and without a reducing agent	[1][8][15][16]



Application: Studying Signaling Pathways

POPC nanodiscs provide an excellent platform to study the intricate details of membrane protein-mediated signaling pathways by NMR. The ability to reconstitute receptors in a lipid bilayer and observe ligand-induced conformational changes and interactions with downstream signaling partners is a significant advantage.

Example: GPCR Signaling

G protein-coupled receptors (GPCRs) are a major class of drug targets, and understanding their activation mechanism is crucial. NMR studies of GPCRs in POPC nanodiscs can elucidate:

- Ligand Binding: Observing chemical shift perturbations upon ligand addition to identify binding sites and conformational changes.[5][13]
- G Protein Coupling: Monitoring changes in the NMR spectra of the GPCR upon interaction with G proteins or G protein-mimicking nanobodies.[13][17]
- Allosteric Modulation: Investigating how the lipid environment, including POPC and other lipids like POPG or cholesterol, influences receptor conformation and activity.



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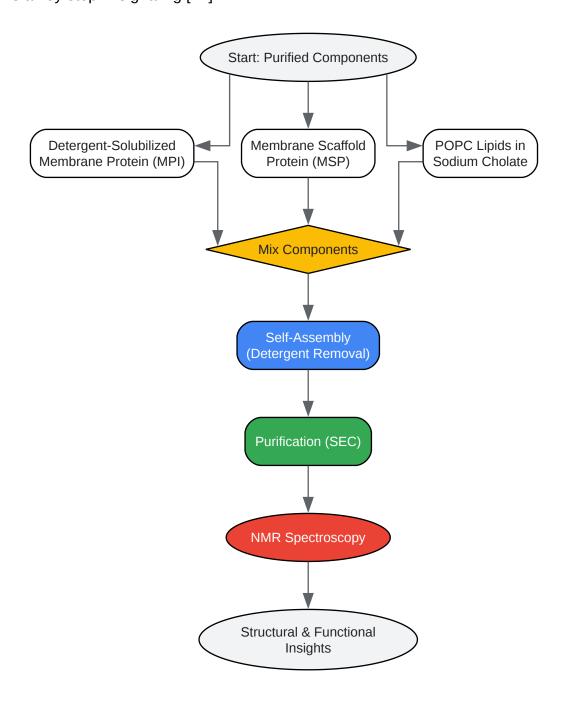
Caption: GPCR signaling pathway studied by NMR in a POPC nanodisc.

Example: Integrin Signaling

Integrins are cell adhesion receptors that mediate signals between the cell and the extracellular matrix. NMR studies in POPC nanodiscs can probe:



- Talin and Kindlin Binding: Investigating the interaction of the cytoplasmic tails of integrins with activating proteins like talin and kindlin.[12][18]
- Inside-out Activation: Characterizing the conformational changes in the integrin cytoplasmic domains that lead to receptor activation.[18]
- Phosphorylation Events: Monitoring phosphorylation of the integrin tails by kinases like Src, which is a key step in signaling.[11]





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Caption: Experimental workflow for POPC nanodisc assembly for NMR studies.

Conclusion

POPC nanodiscs provide a robust and versatile platform for the high-resolution structural and functional investigation of membrane proteins by NMR spectroscopy. The protocols and data presented here offer a comprehensive guide for researchers to successfully prepare and utilize these powerful tools. By enabling the study of membrane proteins in a near-native environment, POPC nanodiscs are significantly advancing our understanding of fundamental biological processes and facilitating structure-based drug design.

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